molecular formula C11H12N2 B13575795 (S)-1-(Quinolin-5-yl)ethan-1-amine

(S)-1-(Quinolin-5-yl)ethan-1-amine

Cat. No.: B13575795
M. Wt: 172.23 g/mol
InChI Key: ZLEHAUWQPBCLBY-QMMMGPOBSA-N
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Description

(S)-1-(Quinolin-5-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Quinolin-5-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Large-scale Synthesis: Utilizing continuous flow reactors for efficient production.

    Optimization: Reaction conditions are optimized for yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Quinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Quinolin-5-yl)ethan-1-amine involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound could modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Quinolin-5-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.

    Quinoline: The parent compound with a simpler structure.

    Quinoline Derivatives: Such as quinine and chloroquine, known for their medicinal properties.

Uniqueness

(S)-1-(Quinolin-5-yl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to its analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1S)-1-quinolin-5-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

ZLEHAUWQPBCLBY-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C2C=CC=NC2=CC=C1)N

Canonical SMILES

CC(C1=C2C=CC=NC2=CC=C1)N

Origin of Product

United States

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